molecular formula C12H17N B1337337 3-(2-Methylphenyl)piperidine CAS No. 661470-63-9

3-(2-Methylphenyl)piperidine

Cat. No.: B1337337
CAS No.: 661470-63-9
M. Wt: 175.27 g/mol
InChI Key: KQSRZADCJRPBDF-UHFFFAOYSA-N
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Description

“3-(2-Methylphenyl)piperidine” is a compound with the CAS Number: 661470-63-9 . It has a molecular weight of 175.27 . The compound is stored at room temperature and is in liquid form .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds is widespread and plays a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C12 H17 N . The InChI code for the compound is 1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3 .


Chemical Reactions Analysis

Piperidine derivatives are formed through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . The SMILES string for the compound is Cl.Cc1ccccc1C2CCCNC2 . The InChI for the compound is 1S/C12H17N.ClH/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H .

Scientific Research Applications

Inhibition of Macrophage Activation and Graft Rejection

One study focused on a novel piperidine compound, DTCM-glutarimide, derived from 3-(2-Methylphenyl)piperidine, showing its potential to inhibit macrophage activation and suppress graft rejection. This compound inhibited the LPS-induced expression of inflammatory markers in macrophages and prolonged graft survival in heart transplantation experiments in mice. It suggests the compound's utility as a new anti-inflammatory agent (Takeiri et al., 2011).

Anticancer Applications

Several derivatives of this compound have been synthesized and evaluated for their anticancer potential. For instance, propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole were synthesized and showed potent anticancer activities against various cancer cell lines. Some compounds demonstrated strong inhibitory effects on cancer cell growth, indicating their potential as anticancer agents (Rehman et al., 2018).

Corrosion Inhibition

The electrochemical behavior of N1-(3-Methylphenyl)piperidine-1,4-dicarboxamide as a corrosion inhibitor for steel in acidic conditions was investigated. The compound showed high inhibition efficiency, suggesting its potential application in protecting metals against corrosion in industrial settings (Rajendraprasad et al., 2020).

Analgesic Effects

Research on a new derivative of phencyclidine, 1-[1-(2-Methylphenyl)(cyclohexyl)]-3-piperidinol, has indicated its analgesic effects. The compound was effective in acute thermal and chronic pain models in rats, suggesting its potential application in pain management (Ahmadi et al., 2010).

Anti-Cancer and Anti-Angiogenic Properties

N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and evaluated for their anti-cancer and anti-angiogenic properties. These compounds effectively blocked the formation of blood vessels in vivo and exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their utility as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).

Future Directions

Piperidine and its derivatives are of great interest due to their biological potential . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The pharmaceutical relevance of both piperine and piperidine against different types of cancers has been highlighted in recent studies . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

3-(2-methylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11/h2-3,5,7,11,13H,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSRZADCJRPBDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451728
Record name 3-(2-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

661470-63-9
Record name 3-(2-Methylphenyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=661470-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-methylphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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